[2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methyl](ethyl)amine
Overview
Description
2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine: is an organic compound with the molecular formula C17H20N2 This compound is characterized by the presence of an indene ring fused with a pyridine ring and an ethylamine group
Mechanism of Action
Target of Action
The primary target of 2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell survival and death, making it a significant target for therapeutic interventions .
Mode of Action
This compound interacts with RIPK1 by binding to it with a high affinity . It potently inhibits RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This interaction results in the inhibition of RIPK1’s kinase activity, thereby modulating the cellular processes controlled by this protein .
Biochemical Pathways
The inhibition of RIPK1 affects several biochemical pathways, primarily those involved in cell survival and death . By inhibiting RIPK1, the compound can protect cells from necroptosis, a form of programmed cell death . This can have downstream effects on various cellular processes and can influence the overall health and survival of cells .
Result of Action
The primary result of the action of 2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine is the protection of cells from necroptosis . It can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that the compound could potentially be used in therapeutic interventions aimed at preventing cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the Ethylamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring or the ethylamine group to yield reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, 2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Comparison with Similar Compounds
[2,3-dihydro-1H-indol-5-ylmethyl]amine: This compound shares a similar indene ring structure but differs in the presence of an indole ring instead of a pyridine ring.
[2,3-dihydro-1H-inden-5-ylmethyl]amine: This compound lacks the pyridine ring and has a simpler structure.
Uniqueness: The uniqueness of 2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methylamine lies in its combined indene and pyridine ring system, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[2,3-dihydro-1H-inden-5-yl(pyridin-3-yl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-19-17(16-7-4-10-18-12-16)15-9-8-13-5-3-6-14(13)11-15/h4,7-12,17,19H,2-3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJGVOUSCXFWPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC2=C(CCC2)C=C1)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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